molecular formula C14H14F3N3O2 B4391376 N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE

N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE

Cat. No.: B4391376
M. Wt: 313.27 g/mol
InChI Key: OOQLJWYDRMBJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with furyl and tetrahydrofuranylmethyl groups, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the furyl and tetrahydrofuranylmethyl groups through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The furyl and tetrahydrofuranylmethyl groups can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to remove oxygen atoms or introduce hydrogen atoms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophilic reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl oxides, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets. The furyl and tetrahydrofuranylmethyl groups may facilitate binding to enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofurfuryl methacrylate: Similar in structure due to the presence of the tetrahydrofuranylmethyl group.

    2,2,4,4-Tetramethyl-3-pentanol: Shares some structural similarities but differs in functional groups.

    1-[(tetrahydro-2-furyl)carbonyl]piperidine: Contains the tetrahydrofuryl group but has a different core structure.

Properties

IUPAC Name

4-(furan-2-yl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)12-7-10(11-4-2-6-22-11)19-13(20-12)18-8-9-3-1-5-21-9/h2,4,6-7,9H,1,3,5,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQLJWYDRMBJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE
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N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE
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N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE
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N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE
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N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE
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N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE

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